molecular formula C17H19NO2 B6404545 3-Amino-5-(4-T-butylphenyl)benzoic acid CAS No. 1261911-71-0

3-Amino-5-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404545
CAS No.: 1261911-71-0
M. Wt: 269.34 g/mol
InChI Key: XFUXGIWQASGEFW-UHFFFAOYSA-N
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Description

3-Amino-5-(4-T-butylphenyl)benzoic acid is an organic compound characterized by the presence of an amino group and a T-butylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation reactions to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-5-(4-T-butylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The T-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid

Comparison: 3-Amino-5-(4-T-butylphenyl)benzoic acid is unique due to the presence of the T-butylphenyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds like 3-Amino-5-(trifluoromethyl)benzoic acid, which has a trifluoromethyl group, and 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid, which contains an aminosulphonyl group.

Properties

IUPAC Name

3-amino-5-(4-tert-butylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXGIWQASGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690586
Record name 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-71-0
Record name 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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